![molecular formula C14H15N5O2 B2487347 6-(2-环丙基-4,5,6,7-四氢吡唑并[1,5-a]吡嗪-5-甲酰)吡啶并[2H]-酮 CAS No. 2034380-37-3](/img/structure/B2487347.png)

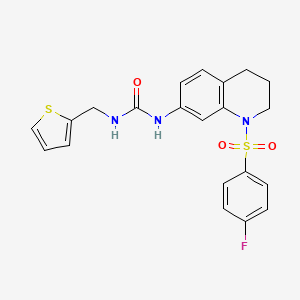

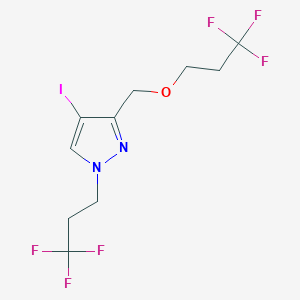

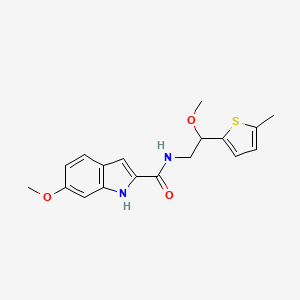

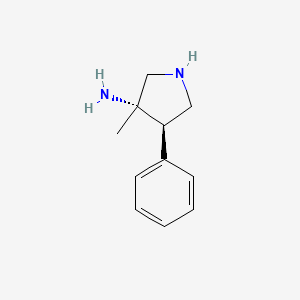

6-(2-环丙基-4,5,6,7-四氢吡唑并[1,5-a]吡嗪-5-甲酰)吡啶并[2H]-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

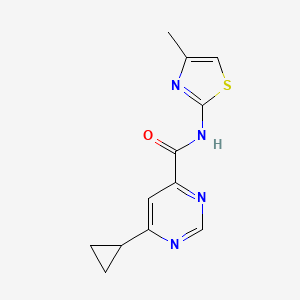

Synthesis Analysis

The synthesis of pyridazine derivatives, including compounds with similar structures to the one , often involves multi-step reactions incorporating various reagents to achieve the desired chemical backbone. Techniques may include cycloaddition, condensation, and nucleophilic substitution reactions. For instance, the synthesis of related pyridazino and pyrazolo derivatives has been achieved through reactions involving hydrazides, carbon disulfide, potassium hydroxide, and various other reagents to form complex heterocyclic structures with antimicrobial activities (El-Mariah, Hosny, & Deeb, 2006).

Molecular Structure Analysis

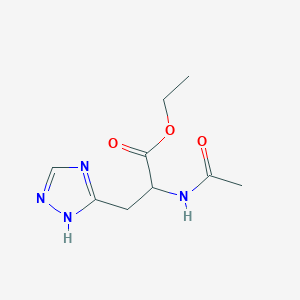

The molecular structure of such compounds is characterized by a heterocyclic core, often involving pyridazine or pyrazolo rings fused with other cyclic units. The precise arrangement of atoms and functional groups within these structures dictates their chemical behavior and potential biological activity. Advanced spectroscopic techniques, including NMR and IR spectroscopy, are instrumental in elucidating these complex structures.

Chemical Reactions and Properties

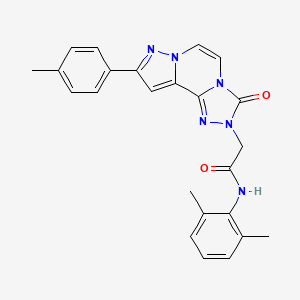

These compounds can undergo various chemical reactions, including cycloadditions, ring openings, and functional group transformations. For example, the nucleophilic ring-opening reactions of related cyclic compounds with hydrazines form dihydropyrazoles or cyclopropane-fused pyridazinones, demonstrating the versatility and reactivity of these structures (Sathishkannan, Tamilarasan, & Srinivasan, 2017).

科学研究应用

亲核开环反应:Sathishkannan、Tamilarasan和Srinivasan(2017年)的研究探讨了trans-2-aroyl-3-aryl-cyclopropane-1,1-二羧酸二酯与肼的反应。发现这些化合物在特定条件下可以形成环丙烷融合吡啶酮。这种反应对于合成复杂的杂环化合物具有重要意义,就像(Sathishkannan, Tamilarasan, & Srinivasan, 2017)中的那个。

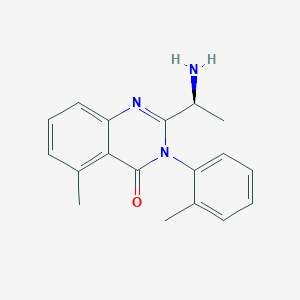

抗癌药物的合成:Temple、Rose、Comber和Rener(1987年)对咪唑并[4,5-c]吡啶和咪唑并[4,5-b]吡啶的合成进行了研究,这些化合物与问题中的化合物有结构上的关联。由于它们作为有丝分裂抑制剂的活性,这些化合物显示出作为抗癌药物的潜力(Temple, Rose, Comber, & Rener, 1987)。

化学和药理活性:Al-Afaleq和Abubshait(2001年)开发了新型的吡唑并[3,4-d]-嘧啶和其他相关化合物,预计这些化合物具有重要的化学和药理活性。这些发现暗示了在医学和制药研究中的潜在应用(Al-Afaleq & Abubshait, 2001)。

催化分解反应:Shabarov、Sychkova、Leonova和Levina(1970年)研究了3-(羟基苯基)-1,4,5,6-四氢吡啶在催化分解反应中的行为。他们的研究为吡啉酮衍生物的化学性质和反应性提供了见解,这些衍生物与问题中的化合物相关(Shabarov, Sychkova, Leonova, & Levina, 1970)。

作用机制

Target of Action

The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .

Mode of Action

The compound acts as a Core Protein Allosteric Modulator (CpAM) . It interacts with the HBV core protein, effectively inhibiting a broad range of nucleos(t)ide-resistant HBV variants .

Biochemical Pathways

The compound affects the HBV replication pathway by modulating the conformation of the HBV core protein . This modulation disrupts the normal function of the core protein, thereby inhibiting the replication of the virus .

Pharmacokinetics

The compound exhibits excellent anti-HBV activity, low cytotoxicity, and acceptable oral pharmacokinetic profiles . This suggests that the compound has good bioavailability and can be effectively absorbed and distributed in the body .

Result of Action

The result of the compound’s action is the inhibition of HBV DNA viral load . In a HBV AAV mouse model, the lead compound demonstrated this inhibition through oral administration .

属性

IUPAC Name |

3-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carbonyl)-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O2/c20-13-4-3-11(15-16-13)14(21)18-5-6-19-10(8-18)7-12(17-19)9-1-2-9/h3-4,7,9H,1-2,5-6,8H2,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MICSVRJNQBDOFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=NNC(=O)C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Oxo-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]piperidine-3-carboxamide](/img/structure/B2487266.png)

![1-(5-Chloro-2-methoxyphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2487270.png)

![4-({[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}methyl)benzoic acid](/img/structure/B2487274.png)

![7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2487279.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-butoxybenzamide hydrochloride](/img/structure/B2487280.png)

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide](/img/structure/B2487287.png)